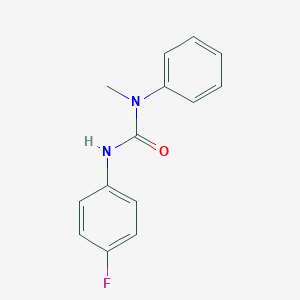
3-(4-Fluorophenyl)-1-methyl-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would likely consist of a urea core with a fluorophenyl group, a methyl group, and a phenyl group attached. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would depend on the specific conditions and reagents present. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would depend on its specific structure. For example, similar compounds have been reported to have a density of 1.1±0.1 g/cm3 and a boiling point of 241.8±33.0 °C at 760 mmHg .Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as gefitinib, selectively target the mutant proteins in malignant cells . These targets often include tyrosine kinases associated with transmembrane cell surface receptors .
Mode of Action
Similar compounds like gefitinib inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interaction with its targets leads to changes in the cell signaling pathways, often resulting in the inhibition of cell proliferation .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown inhibitory activity against various diseases, suggesting that the compound may have potential therapeutic effects .
Action Environment
Similar compounds have been studied in various environments, such as acidic environments , which can influence the compound’s action and stability.
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-methyl-1-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCKJBFVNZVML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-methyl-1-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494880.png)
![2-[(6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl)sulfanyl]-1-phenylethanone](/img/structure/B494881.png)
![3-Amino-4-phenyl-5-cyano-6-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494884.png)
![3-amino-5-cyano-6-ethoxy-N-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494886.png)
![ethyl 3-amino-5-cyano-6-ethoxy-1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B494891.png)
![N-(4-acetylphenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494892.png)
![2-[(Cyanomethyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494893.png)
![6,13-dimethyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaen-15-one](/img/structure/B494894.png)
![15-Chloro-6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B494895.png)
![N-(4-acetylphenyl)-2-[(6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B494896.png)
![N-(4-acetylphenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494897.png)
![N-(4-acetylphenyl)-3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494899.png)
![5-[6-methyl-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B494901.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B494902.png)